sEH Inhibitory Potency (Ki) Comparison Across Patent-Exemplified Urea Analogs
The target compound (Compound 1) inhibits recombinant human sEH with a Ki of 1.43 ± 0.01 nM as determined by FRET-displacement assay [1]. Within the same patent Table I, the most potent analog (Compound 13) achieves a Ki of 0.22 ± 0.01 nM, a 6.5-fold higher potency, whereas Compound 15 shows a Ki of 2.40 ± 0.08 nM, approximately 1.7-fold lower potency [1]. This places the target compound in a moderate-to-high potency tier that may be optimal for applications requiring partial but sustained target engagement rather than maximal inhibition.
| Evidence Dimension | sEH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.43 ± 0.01 nM (Compound 1) |
| Comparator Or Baseline | Compound 13 (Ki = 0.22 ± 0.01 nM); Compound 15 (Ki = 2.40 ± 0.08 nM) |
| Quantified Difference | Compound 13 is 6.5-fold more potent; Compound 15 is 1.7-fold less potent |
| Conditions | Recombinant human sEH, FRET-displacement assay (Lee et al. Anal. Chem. 2013) |
Why This Matters
Understanding the precise Ki tier relative to internal patent comparators enables informed selection based on desired target engagement levels for phenotypic screening or in vivo pharmacology.
- [1] Lee, K. S. S., Inceoglu, B., & Hammock, B. D. (2019). Potent soluble epoxide hydrolase inhibitors. U.S. Patent No. 10,377,744. Washington, DC: U.S. Patent and Trademark Office. View Source
